Z-1-Hexenylboronic acid
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Overview
Description
Z-1-Hexenylboronic acid: is an organoboron compound with the molecular formula C6H11BO2. It is a boronic acid derivative featuring a hexenyl group attached to the boron atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-1-Hexenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1-hexene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically proceeds under mild conditions, using reagents such as borane-dimethyl sulfide complex and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Z-1-Hexenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium or nickel catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hexenol.
Substitution: Various substituted hexenyl derivatives.
Scientific Research Applications
Chemistry: Z-1-Hexenylboronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used for their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and probes for detecting carbohydrates and other biomolecules .
Medicine: Boronic acids, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. Their ability to interact with biological molecules makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Z-1-Hexenylboronic acid involves its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Vinylboronic acid
- Allylboronic acid
- Phenylboronic acid
Comparison: Z-1-Hexenylboronic acid is unique due to its hexenyl group, which provides distinct reactivity and selectivity in chemical reactions. Compared to vinylboronic acid and allylboronic acid, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Phenylboronic acid, on the other hand, has an aromatic ring, which imparts different reactivity compared to the aliphatic hexenyl group .
Properties
Molecular Formula |
C6H13BO2 |
---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
[(Z)-hex-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3/b6-5- |
InChI Key |
GWFKSQSXNUNYAC-WAYWQWQTSA-N |
Isomeric SMILES |
B(/C=C\CCCC)(O)O |
Canonical SMILES |
B(C=CCCCC)(O)O |
Origin of Product |
United States |
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